pyrido[2,3-b]pyrazin-7-ol
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Overview
Description
Pyrido[2,3-b]pyrazin-7-ol is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring with a hydroxyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with 2-aminopyridine and glyoxal, the reaction proceeds through condensation and cyclization steps to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-b]pyrazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the pyrazine ring, potentially forming dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrido[2,3-b]pyrazin-7-one, while reduction could produce dihydrothis compound.
Scientific Research Applications
Pyrido[2,3-b]pyrazin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which pyrido[2,3-b]pyrazin-7-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the fused ring system allow it to form hydrogen bonds and π-π interactions, which can modulate the activity of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the hydroxyl group at the 7th position.
Pyrido[3,4-b]pyrazin-7-ol: Has a different ring fusion pattern.
Quinoxaline: Another nitrogen-containing heterocycle with similar properties but different ring structure.
Uniqueness: Pyrido[2,3-b]pyrazin-7-ol is unique due to its specific ring fusion and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new drugs and materials.
Properties
CAS No. |
1023815-30-6 |
---|---|
Molecular Formula |
C7H5N3O |
Molecular Weight |
147.1 |
Purity |
93 |
Origin of Product |
United States |
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